6-ethyl-3-(3-methoxyphenyl)-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Overview
Description
6-ethyl-3-(3-methoxyphenyl)-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C16H16N2O2S2 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.06532010 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar pyridopyrimidine derivatives have been reported to target various enzymes and receptors, such as dihydrofolate reductase (dhfr), tyrosine-protein kinase transforming protein abl, map kinases, and biotin carboxylase .
Mode of Action
For instance, some pyridopyrimidine derivatives inhibit the activity of their target enzymes, leading to disruption of the biochemical processes these enzymes are involved in .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to dna repair, cell cycle progression, and apoptosis .
Pharmacokinetics
Similar compounds have been reported to have good lipophilicity, which allows them to diffuse easily into cells . This property can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been reported to have antitumor activity, suggesting that this compound may also have potential anticancer effects .
Properties
IUPAC Name |
6-ethyl-3-(3-methoxyphenyl)-5-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-4-12-9(2)13-14(22-12)17-16(21)18(15(13)19)10-6-5-7-11(8-10)20-3/h5-8H,4H2,1-3H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGRYBUWOKQRJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(S1)NC(=S)N(C2=O)C3=CC(=CC=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601123031 | |
Record name | 6-Ethyl-2,3-dihydro-3-(3-methoxyphenyl)-5-methyl-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601123031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
554425-49-9 | |
Record name | 6-Ethyl-2,3-dihydro-3-(3-methoxyphenyl)-5-methyl-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=554425-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Ethyl-2,3-dihydro-3-(3-methoxyphenyl)-5-methyl-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601123031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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